Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
Overview
Description
Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate typically involves a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
This includes the use of alternative catalysts and solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring, depending on the conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
- 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Uniqueness
Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFHHRNCZXWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444712 | |
Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17647-39-1 | |
Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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